1-Piperidineacetamide, N-(4-acetylphenyl)-

Antiproliferative Screening HeLa Cytotoxicity

Researchers screening piperidineacetamide analogs often face reproducibility failures due to unscrupulous substitution of N-aryl patterns, which non-linearly alters LogD and target binding. This compound, N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide, eliminates that variable. - Validated IC50: 22.3 µM against HeLa cells for direct assay calibration. - PAINS-free scaffold: Eliminates false-positive artifact signals plaguing catechol/aniline analogs. - Consistent ADMET baseline: LogP 2.72, TPSA 49 Ų ensures reliable permeability benchmarks across independent labs.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 73490-89-8
Cat. No. B11712610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidineacetamide, N-(4-acetylphenyl)-
CAS73490-89-8
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2
InChIInChI=1S/C15H20N2O2/c1-12(18)13-5-7-14(8-6-13)16-15(19)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19)
InChIKeyDHEPBQMBIHMXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidineacetamide, N-(4-acetylphenyl)- (CAS 73490-89-8): Chemical Identity and Baseline Characterization for Informed Procurement


1-Piperidineacetamide, N-(4-acetylphenyl)- (CAS 73490-89-8), systematically named N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide, is a synthetic small-molecule member of the piperidineacetamide class with molecular formula C15H20N2O2 and molecular weight 260.33 g/mol . The compound features a 4-acetylphenyl group linked via an acetamide bridge to a piperidine ring, a scaffold that has been explored in medicinal chemistry for acetyl-CoA carboxylase (ACC) inhibition and antiproliferative screening programs [1][2]. Its predicted physicochemical profile includes a LogP of 2.72, zero Rule-of-5 violations, and a topological polar surface area of 49 Ų .

Reported HeLa cell antiproliferative activity supports cervical cancer cell-model screening
Piperidineacetamide scaffold linked to ACC inhibition – may support metabolic disease target research
Zero PAINS alerts – supports use as assay-negative control in screening cascades

Procurement Risk: Why 1-Piperidineacetamide, N-(4-acetylphenyl)- Cannot Be Substituted with Generic Piperidineacetamide Analogs


The 4-acetyl substituent on the phenyl ring distinguishes 1-Piperidineacetamide, N-(4-acetylphenyl)- from its 4-methyl, 4-halo, or unsubstituted phenyl analogs in both electronic character and hydrogen-bonding capacity . The acetyl carbonyl serves as an additional hydrogen bond acceptor (total HBA count: 4, versus 3 for the unsubstituted analog) and contributes to a predicted LogD(7.4) of 1.76, substantially different from the unsubstituted 2-(piperidin-1-yl)-N-phenylacetamide scaffold . These physicochemical differences directly impact target binding, cellular permeability, and metabolic stability, meaning that substituting an analog with a different N-aryl substitution pattern will alter pharmacological behavior in a non-linear, unpredictable manner [1]. Procurement of the exact compound is therefore necessary for experimental reproducibility across independent laboratories and screening campaigns.

H-Bond Network4-Acetyl HBA count differs from unsubstituted analog; may shift target binding and permeability
LipophilicityPredicted LogD(7.4) differs by ~0.6-0.8 log units – may alter cellular partitioning vs. phenyl analogs
Metabolic ProfilePara-acetyl blocks hydroxylation; unsubstituted aniline analogs may form reactive metabolites altering assay readouts

Quantitative Differentiation Evidence for 1-Piperidineacetamide, N-(4-acetylphenyl)- (CAS 73490-89-8): Comparator-Backed Procurement Intelligence


Antiproliferative Activity in HeLa Cervical Carcinoma Cells: Verified IC50 = 22.3 µM

In a PubChem confirmatory screening assay (AID 1611265, PMID: 31679979), 1-Piperidineacetamide, N-(4-acetylphenyl)- demonstrated an IC50 of 22.3 µM against human HeLa cervical carcinoma cells after 48-hour incubation using the WST-8 assay [1]. Within this same screening panel of six tested compounds, only one compound achieved activity ≤ 1 µM, placing the target compound in an intermediate activity tier among structurally diverse screening candidates [1]. While direct head-to-head data against the closest commercially available analog N-(4-acetylphenyl)-1-piperidinecarboxamide (CAS 651053-02-0) are not publicly available, the acetamide bridge in the target compound (versus carboxamide) replaces a urea-like linkage (N-C(=O)-N) with a more flexible N-C(=O)-CH2-N scaffold, expected to alter conformational freedom and target engagement . The observed micromolar antiproliferative activity provides a quantitative benchmark for procurement: any substituted analog must match or exceed this activity to be considered functionally equivalent in HeLa cell-based assays.

HeLa Cell IC50
Reported
22.3 µM
Supports cytotoxicity endpoint review
PubChem AID 1611265, WST-8, 48 h
Antiproliferative Screening HeLa Cytotoxicity

Predicted Physicochemical Profile: LogP, LogD, and Drug-Likeness Parameters Differentiate from Closest Analogs

The ACD/Labs Percepta-predicted physicochemical profile of 1-Piperidineacetamide, N-(4-acetylphenyl)- includes a LogP of 2.72, LogD(7.4) of 1.76, topological polar surface area (TPSA) of 49 Ų, and zero violations of Lipinski's Rule of Five . By comparison, the carboxamide analog N-(4-acetylphenyl)-1-piperidinecarboxamide (CAS 651053-02-0) has a predicted TPSA of approximately 53 Ų (due to the additional nitrogen in the urea-like linkage) and a lower molecular weight of 246.30 g/mol . The target compound's LogD(7.4) of 1.76 indicates moderate lipophilicity suitable for passive membrane permeation, while its LogD(5.5) of 0.19 suggests substantially reduced lipophilicity in acidic environments (e.g., endosomal/lysosomal compartments), a pH-dependent partition behavior that may confer differential subcellular distribution compared to analogs with different ionization profiles .

Predicted Profile
Data to verify
LogP 2.72, LogD7.4 1.76
Predicted permeability context
Predicted; experimental confirmation recommended
Physicochemical Properties Drug-Likeness Lipophilicity

Structural Differentiation: Acetamide vs. Carboxamide Linkage Confers Quantifiable Topological and Hydrogen-Bonding Differences

The target compound features a -CH2-C(=O)-NH- (acetamide) linkage between the piperidine nitrogen and the 4-acetylphenyl group, whereas the closest commercially available analog N-(4-acetylphenyl)-1-piperidinecarboxamide (CAS 651053-02-0) contains a -C(=O)-NH- (carboxamide/urea-like) linkage directly connecting the piperidine to the anilino nitrogen . This structural difference has three quantifiable consequences: (1) The acetamide linker adds one sp3 carbon, increasing the rotatable bond count from 3 (carboxamide analog) to 4 (target) and the molecular weight from 246.30 to 260.33 g/mol ; (2) The hydrogen bond acceptor count increases from 3 in the carboxamide to 4 in the acetamide ; (3) The spatial orientation of the piperidine ring relative to the phenylacetyl group differs by approximately 1.5 Å in the extended conformation, which can alter binding pocket complementarity . Published ACC1 inhibitor structure-activity relationship data demonstrate that the acetamide linker is compatible with sub-100 nM IC50 values, confirming that this scaffold is pharmacologically competent when optimized [1].

Linker Topology
Supporting evidence
Acetamide vs. carboxamide: +1 rotatable bond, +1 HBA, +14 Da
Structural non-interchangeability
Scaffold comparison; ACC1 active analogs known
Structural Comparison Hydrogen Bonding Scaffold Differentiation

Confirmed Absence of PAINS (Pan-Assay Interference Compounds) Structural Alerts: Reduced False-Positive Risk vs. Unsubstituted Phenyl Analogs

Computational filtering of 1-Piperidineacetamide, N-(4-acetylphenyl)- against the PAINS substructure filters (Baell & Holloway, 2010) reveals zero matches for common nuisance motifs such as rhodanines, phenolic Mannich bases, or toxoflavin-like scaffolds [1]. This is in contrast to certain N-arylpiperidineacetamide analogs bearing free aniline or catechol moieties, which can trigger one or more PAINS alerts and produce artifactual assay readouts [1]. Furthermore, the 4-acetyl substitution on the phenyl ring effectively blocks metabolic para-hydroxylation, preventing the formation of redox-active quinone-imine metabolites that are a well-documented liability for unsubstituted aniline-containing compounds . For procurement, this means the compound carries a measurably lower risk of generating false-positive screening results compared to N-phenylpiperidineacetamide analogs lacking the para-acetyl blocking group.

PAINS Status
Supporting evidence
0 PAINS alerts
Supports reduced false-positive risk
Baell & Holloway filters applied
Compound Integrity PAINS Filter Quality Control

Recommended Application Scenarios for 1-Piperidineacetamide, N-(4-acetylphenyl)- (CAS 73490-89-8) Based on Verified Evidence


Antiproliferative Screening Reference Compound in Cervical Cancer Models

The compound's verified IC50 of 22.3 µM against HeLa cells [1] supports its use as a mid-potency reference compound or chemical probe in cervical carcinoma antiproliferative assays. It is suitable as a benchmark control in WST-8/MTS-based viability screening cascades, where it can be used to calibrate assay sensitivity and evaluate novel piperidineacetamide analogs with improved potency against the HeLa cell line.

Acetyl-CoA Carboxylase (ACC) Inhibitor Scaffold Development for Metabolic Disease Programs

The piperidineacetamide scaffold is a recognized chemotype within the ACC inhibitor chemical space, with structurally related compounds achieving sub-100 nM IC50 values against ACC1 (65 nM) and ACC2 (260 nM) in radiometric and fluorescence polarization assays [2]. The target compound can serve as a starting scaffold for medicinal chemistry optimization programs targeting metabolic disorders—including nonalcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes—where ACC inhibition is a validated therapeutic strategy.

Physicochemical Reference Standard for Piperidineacetamide Structure-Activity Relationship (SAR) Studies

With its well-characterized predicted physicochemical profile—LogP 2.72, LogD(7.4) 1.76, TPSA 49 Ų, and zero Rule-of-5 violations —the compound can serve as a lipophilicity and permeability benchmark in SAR studies exploring the impact of N-aryl substitution on drug-like properties within the piperidineacetamide series.

PAINS-Negative Control for Biochemical and Cell-Based Screening Assays

Given the confirmed absence of PAINS structural alerts , the compound is appropriate for use as a negative control in biochemical or cell-based assays where structurally related but PAINS-positive analogs (e.g., those containing free catechol or aniline moieties) are prone to generating artifactual inhibition signals that can confound hit triage and lead prioritization.

Application
Selection Property
Validation Focus
HeLa Antiproliferative Screening
Cell-model response benchmark
Confirm IC50 in relevant cell line
ACC Inhibitor Scaffold Research
ACC target engagement scaffold
Validate ACC inhibitory activity
Piperidineacetamide SAR Studies
Predicted drug-likeness profile
Measure experimental LogD/TPSA
PAINS-Negative Control in Assays
PAINS-free control
Verify assay interference absence
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